3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-8-7(9-11-6)5-2-1-3-5/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAPZGOOGYHPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a nitrile oxide intermediate, followed by oxidation to form the desired oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, where the precursors are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde and its analogues:
Key Observations:
Nitro derivatives exhibit strong electron-withdrawing properties, correlating with antimicrobial activity in hydrazone derivatives .
Molecular Weight and Reactivity :
- The aldehyde (-CHO) group at the 5-position enables further functionalization (e.g., condensation reactions), common across all analogues.
- Higher molecular weights in chlorophenyl and nitro derivatives may limit blood-brain barrier penetration in drug design .
Antimicrobial Activity
- Nitro-substituted derivatives : Tyrkov and Sukhenko (2004) demonstrated that 3-nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones exhibit significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the nitro group's electron-withdrawing effects enhancing electrophilic interactions .
Biological Activity
3-Cyclobutyl-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the oxadiazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the cyclobutyl group and the aldehyde functionality contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Inhibition of bacterial and fungal growth.
- Anticancer : Induction of apoptosis in cancer cells.
- Anti-inflammatory : Reduction of inflammatory markers.
- Anticonvulsant : Modulation of ion channels related to seizure activity.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Ion Channel Modulation : The compound has shown potential in modulating voltage-gated ion channels, particularly those associated with epilepsy. Studies reveal that it can significantly reduce neuronal firing in specific genetic models of epilepsy .
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways. For instance, oxadiazole derivatives are known to interact with acetylcholinesterase (AChE), impacting neurotransmitter levels.
- Apoptotic Pathways : The compound can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial membrane potential .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- MCF-7 (Breast Cancer) : IC50 = 1.2 μM
- HCT116 (Colon Cancer) : IC50 = 2.5 μM
These values indicate that the compound is comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Properties
The compound was tested against common pathogens:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL.
- Escherichia coli : MIC observed at 32 μg/mL.
These results suggest potential as an antimicrobial agent .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
